糠酸莫米松杂质 A

描述

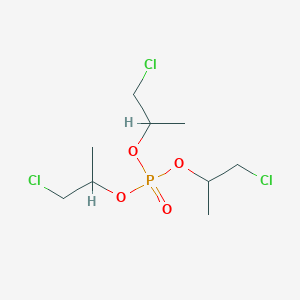

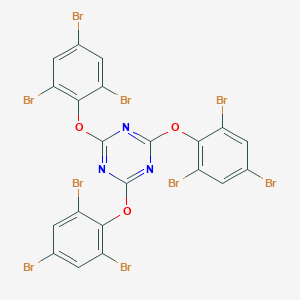

Mometasone Furoate Impurity A, also known as 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl Furan-2-carboxylate, is a derivative of Mometasone . Mometasone is a glucocorticoid used to treat inflammation, allergic rhinitis, and asthma .

Synthesis Analysis

The synthesis of Mometasone Furoate Impurity A involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . Another method involves the use of dichloromethane solution, Glacial acetic acid, and concentrated hydrochloric acid .Molecular Structure Analysis

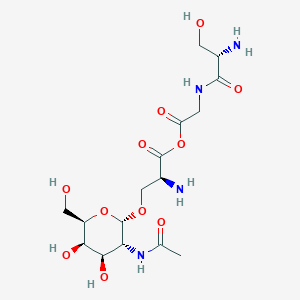

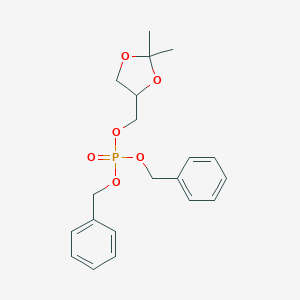

The molecular formula of Mometasone Furoate Impurity A is C27 H29 Cl O5, and its molecular weight is 468.97 . The InChI structure is 1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18 (29)8-10-25 (17,2)20 (19)9-11-26 (21,3)27 (16,23 (30)15-28)33-24 (31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate Impurity A include the loss of 21-methylene protons and the formation of a double bond associated with a single vinylic proton .Physical and Chemical Properties Analysis

Mometasone Furoate Impurity A is a neat product . It is stored at -20°C Room Temperature . More detailed physical and chemical properties are not available in the search results.科学研究应用

作用机制

Target of Action

Mometasone Furoate Impurity A, also known as M2A68F897F, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . Mometasone Furoate has a particularly high receptor affinity compared to other corticosteroids, 22 times higher than that of dexamethasone .

Mode of Action

Upon binding to the glucocorticoid receptor, Mometasone Furoate causes conformational changes in the receptor, leading to its separation from chaperones . The receptor then moves to the nucleus . This interaction with its targets results in changes that contribute to its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Biochemical Pathways

Mometasone Furoate primarily affects the glucocorticoid receptor pathway . By binding to the glucocorticoid receptor, it modulates the transcription of various genes involved in inflammatory responses

Pharmacokinetics

The systemic bioavailability of Mometasone Furoate is influenced by both nasal and gastrointestinal absorption . Newer glucocorticoids like mometasone furoate are reported to have oral bioavailabilities of less than 1% Even though the oral bioavailability is close to zero, nasal absorption of the drug into the bloodstream still occurs .

Result of Action

The binding of Mometasone Furoate to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and vasoconstrictive effects . These effects are beneficial in the treatment of conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus .

Action Environment

The action of Mometasone Furoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the method of administration (e.g., nasal spray, inhalation powder) can impact the drug’s efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Mometasone Furoate Impurity A.

安全和危害

生化分析

Biochemical Properties

Mometasone Furoate, the parent compound, is known to have a high receptor affinity and undergoes conformational changes when binding to a glucocorticoid receptor . It’s plausible that Mometasone Furoate Impurity A may share similar biochemical properties.

Cellular Effects

Mometasone Furoate, the parent compound, is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties . It’s possible that Mometasone Furoate Impurity A may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Mometasone Furoate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It’s plausible that Mometasone Furoate Impurity A may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Mometasone Furoate, the parent compound, is known to degrade slowly into four products in serum and urine, and is metabolized rapidly and extensively in rat liver .

Dosage Effects in Animal Models

The effects of Mometasone Furoate Impurity A at different dosages in animal models are not well-documented. Mometasone Furoate, the parent compound, has been studied in animal models. For example, it has been shown to inhibit the progression of head and neck squamous cell carcinoma in rats .

Metabolic Pathways

Mometasone Furoate, the parent compound, is known to be metabolized via 6β-hydroxylation mediated primarily by CYP3A, and also biotransformed via other pathways catalyzed by other enzymes in rat liver .

Transport and Distribution

Mometasone Furoate, the parent compound, is known to be present in the stomach, intestines, and intestinal contents, suggesting biliary excretion of Mometasone Furoate and its metabolites .

Subcellular Localization

Mometasone Furoate, the parent compound, is known to move to the nucleus after binding to a glucocorticoid receptor . It’s plausible that Mometasone Furoate Impurity A may have a similar subcellular localization.

属性

IUPAC Name |

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJLBVBYMSNTPZ-XACSLSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-65-3 | |

| Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the advantages of using supercritical fluid chromatography (SFC) for analyzing Mometasone Furoate impurities compared to traditional methods?

A1: While the provided research abstract [] doesn't directly compare SFC to other methods, it highlights the development of an "orthogonal method" for impurity analysis. Orthogonality in analytical chemistry implies using a technique fundamentally different from the primary method. This suggests SFC offers unique selectivity or separation capabilities for Mometasone Furoate impurities that might be advantageous over traditional techniques like HPLC. SFC often boasts faster separations due to higher analyte diffusivity in supercritical fluids and can be more environmentally friendly due to reduced solvent consumption.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)